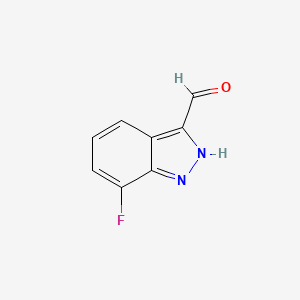

7-Fluoro-1H-indazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNUQGGLRHYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743164 | |

| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900506-29-8 | |

| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-1H-indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-1H-indazole-3-carbaldehyde from 2,3-difluorobenzaldehyde

Introduction

The indazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant pharmacological activities.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][3] Marketed drugs such as Pazopanib and Axitinib feature this core structure, underscoring its importance.[1]

The introduction of fluorine into drug candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorinated indazoles are highly sought-after building blocks in drug discovery.[3] The 7-fluoro-1H-indazole-3-carbaldehyde, the subject of this guide, is a particularly valuable intermediate. The aldehyde function at the C3 position serves as a versatile chemical handle for a wide array of subsequent transformations, including Wittig reactions, Knoevenagel condensations, and the construction of further heterocyclic rings, enabling the synthesis of diverse compound libraries for screening.[2]

This guide provides an in-depth, two-part technical overview for the synthesis of this compound, commencing from the readily available starting material, 2,3-difluorobenzaldehyde. We will first detail the construction of the 7-fluoro-1H-indazole core and then address the strategic introduction of the C3-carbaldehyde group, a non-trivial transformation, providing mechanistic insights and field-proven protocols for each step.

PART I: Synthesis of the 7-Fluoro-1H-indazole Core

The initial phase of the synthesis involves the construction of the bicyclic indazole ring system from an appropriately substituted benzaldehyde. The chosen strategy leverages a classical condensation-cyclization sequence.

Reaction Overview

The synthesis begins with the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate. This one-pot reaction proceeds at an elevated temperature to yield the desired 7-fluoro-1H-indazole.

Mechanistic Deep Dive: Hydrazone Formation and Intramolecular SNAr

The reaction proceeds via a two-stage mechanism:

-

Hydrazone Formation: The reaction initiates with a nucleophilic addition of hydrazine to the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This is followed by dehydration to form the corresponding 2,3-difluorobenzaldehyde hydrazone intermediate. This is a standard condensation reaction common to aldehydes and primary amines/hydrazines.[5]

-

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The key ring-forming step is an intramolecular SNAr cyclization. The terminal nitrogen atom of the hydrazone acts as an intramolecular nucleophile, attacking one of the fluorine-bearing carbons on the aromatic ring. Due to the ortho-para directing effect of the hydrazone moiety and the activation of the ring towards nucleophilic attack by the fluorine substituents, this cyclization is favorable. The attack occurs at the C2 position, leading to the displacement of the fluoride ion and the formation of the pyrazole ring fused to the benzene ring. This regioselectivity results specifically in the formation of 7-fluoro-1H-indazole.

Detailed Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole

This protocol is adapted from established procedures.[6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzaldehyde (1.85 g, 13.0 mmol).

-

Reagent Addition: Add hydrazine monohydrate (3.0 mL, ~62 mmol) to the flask.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to 180°C. Maintain this temperature for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL) to perform an extraction.

-

Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (30 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a chloroform/acetone solvent system to afford the pure 7-fluoro-1H-indazole.

Data Presentation: Synthesis of 7-Fluoro-1H-indazole

| Parameter | Value | Reference |

| Starting Material | 2,3-difluorobenzaldehyde | [6] |

| Reagent | Hydrazine Monohydrate | [6] |

| Temperature | 180°C | [6] |

| Reaction Time | 10 hours | [6] |

| Typical Yield | ~45% | [6] |

| Purification | Silica Gel Chromatography | [6] |

PART II: C3-Formylation of 7-Fluoro-1H-indazole

With the 7-fluoro-1H-indazole core successfully synthesized, the next critical step is the introduction of a formyl (-CHO) group at the C3 position.

The Challenge of Direct Formylation

Direct formylation of indazoles at the C3 position using classical methods like the Vilsmeier-Haack reaction (POCl₃/DMF) is notoriously difficult and often ineffective.[7] The indazole ring system, while containing nitrogen atoms, is not sufficiently electron-rich at the C3 position to readily undergo electrophilic substitution with weak electrophiles like the Vilsmeier reagent. Attempts to use harsher conditions can lead to complex mixtures or decomposition.

Strategy: Directed ortho-Metalation (DoM) and Formylation

A more robust and highly regioselective strategy is Directed ortho-Metalation (DoM).[8][9] In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, guiding deprotonation to an adjacent ortho position. For 1H-indazole, the pyrazole ring itself, specifically the acidic N-H proton, serves to direct the lithiation.

The strategy involves the formation of a dianion. Two equivalents of a strong alkyllithium base (e.g., n-butyllithium) are required:

-

The first equivalent deprotonates the highly acidic N1 proton (pKa ≈ 14).

-

The second equivalent, directed by the resulting N-anion, deprotonates the most acidic carbon proton, which is at the C3 position, to form a dilithio species (dianion).

This C3-lithiated intermediate is a potent nucleophile that can be efficiently trapped with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Mechanistic Deep Dive: C3-Lithiation and Electrophilic Quench

The mechanism for the DoM formylation is illustrated in the diagram below.

Caption: Mechanism of Directed ortho-Metalation (DoM) for C3-Formylation.

Detailed Experimental Protocol: C3-Formylation of 7-Fluoro-1H-indazole

Note: This is a general protocol based on established DoM principles.[8][9] Rigorously anhydrous ("glove box" or "Schlenk line") techniques are essential for success, as organolithium reagents are extremely sensitive to moisture and air.[10]

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 7-fluoro-1H-indazole (1.0 g, 7.35 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 6.47 mL, 16.17 mmol, 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

-

Dianion Formation: Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the dianion.

-

Electrophile Quench: Add anhydrous N,N-dimethylformamide (DMF, 0.85 mL, 11.0 mmol, 1.5 equivalents) dropwise to the reaction mixture at -78°C.

-

Warming: After the addition is complete, allow the reaction to stir at -78°C for another 30 minutes, then slowly warm to room temperature over 2 hours.

-

Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation: C3-Formylation of 7-Fluoro-1H-indazole

| Parameter | Value/Condition | Rationale |

| Starting Material | 7-Fluoro-1H-indazole | Product from Part I |

| Base | n-Butyllithium (2.2 eq.) | Strong base for dianion formation[9] |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Efficient electrophilic formyl source |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, stable at low temperatures |

| Temperature | -78°C | Critical for stability of organolithium species[10] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of reagents by air/moisture |

| Purification | Silica Gel Chromatography | Standard for purifying polar organic compounds |

Overall Workflow Visualization

The complete two-step synthesis from 2,3-difluorobenzaldehyde to the final target molecule is summarized in the workflow diagram below.

Sources

- 1. Page loading... [guidechem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. researchgate.net [researchgate.net]

- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-1H-indazole-3-carbaldehyde: Physicochemical Properties and Synthetic Insights

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 7-Fluoro-1H-indazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to facilitate a deeper understanding of this important heterocyclic compound. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, and the introduction of a fluorine atom at the 7-position can significantly modulate its physicochemical and pharmacological properties.[1]

Introduction to this compound

This compound is a fluorinated derivative of indazole-3-carbaldehyde. The indazole ring system is a bioisostere of indole, and its derivatives have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1] The aldehyde functional group at the 3-position serves as a versatile synthetic handle for the introduction of various pharmacophores, making this compound a valuable building block in drug discovery programs. The presence of a fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule.

While experimental data for this compound is not extensively documented in publicly available literature, this guide extrapolates its properties from closely related analogs and established chemical principles.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes key predicted and inferred properties based on data from analogous compounds such as 6-fluoro-1H-indazole-3-carboxaldehyde and the parent 1H-indazole-3-carboxaldehyde.[2][3]

| Property | Value (Predicted/Inferred) | Source/Analogy |

| Molecular Formula | C₈H₅FN₂O | - |

| Molecular Weight | 164.14 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy to similar indazoles |

| Melting Point | Expected to be in the range of 170-190 °C | Based on 6-fluoro-1H-indazole-3-carboxaldehyde (186 °C)[3] and 1H-indazole-3-carboxaldehyde (143 °C)[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of heterocyclic aldehydes |

| pKa | The N-H proton is weakly acidic, typical of indazoles. | General chemical knowledge |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for constructing the indazole ring system, followed by the introduction of the aldehyde group. A plausible and efficient synthetic strategy involves the nitrosation of the corresponding 7-fluoro-indole.[5][6]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nitrosation of 7-Fluoro-indole

This protocol is adapted from optimized procedures for the synthesis of similar indazole-3-carboxaldehydes.[5][6]

-

Preparation of Nitrosating Agent: To a cooled (0 °C) solution of sodium nitrite (NaNO₂) in deionized water, slowly add hydrochloric acid (HCl).

-

Reaction Setup: In a separate flask, dissolve 7-fluoro-indole in a suitable solvent such as dimethylformamide (DMF).

-

Addition: Slowly add the prepared nitrosating agent to the solution of 7-fluoro-indole at 0 °C with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: This method is advantageous as it often proceeds in high yields and minimizes the formation of side products. The reverse addition of the indole to the nitrosating agent can further improve the outcome.[5]

Characterization and Structural Elucidation

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis Workflow

Caption: Workflow for the characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10 ppm). The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at a characteristic downfield position (around 185-195 ppm). The carbon atoms attached to the fluorine will show coupling (J-coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1670-1700 cm⁻¹. A broad N-H stretching band is also expected for the indazole ring.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement of the molecular ion.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, information from related compounds suggests that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][9]

-

Incompatible Materials: Avoid strong oxidizing agents.[7]

Conclusion

This compound is a promising building block for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a robust characterization workflow. The insights presented herein are intended to empower researchers in their efforts to explore the full potential of this and related fluorinated indazole derivatives in the field of drug discovery and development.

References

- Time information for Brisbane, AU was not used in the gener

- 7-fluoro-1H-indole-3-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05).

- 7-FLUORO INDAZOLE synthesis - ChemicalBook.

- SAFETY D

- Safety Data Sheet - Angene Chemical. (2025-09-10).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchG

- Scheme 20. Synthesis of indazole derivatives in different methods.

- Safety D

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P

- 7-fluoro-1H-indazole-3-carboxylic acid synthesis - ChemicalBook.

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry.

- 7-Fluoro-1H-indole 97 387-44-0 - Sigma-Aldrich.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Wiley-VCH 2007 - Supporting Inform

- SAFETY DATA SHEET - Fisher Scientific. (2023-08-25).

- An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. - The Royal Society of Chemistry.

- 1H-Indole-3-carboxaldehyde,7-fluoro - Chemrio.

- What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem.

- Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem.

- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 - Sigma-Aldrich.

- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018-04-09).

- 7-Fluoro-1H-indazole-3-carboxylic acid, min 95%, 250 mg.

- 7 Fluoro 1H Indazole 3 Carboxylic Acid - Cenmed Enterprises.

- Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT)

- 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem.

- Indole-3-Carboxaldehyde - MassBank.

- 1H-indazole-3-carboxaldehyde - Stenutz.

- 1783619-00-0 | 7-Fluoro-1H-indazole-4-carboxylic acid | Fluorin

Sources

- 1. Page loading... [guidechem.com]

- 2. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. 1H-indazole-3-carboxaldehyde [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 7-Fluoro-1H-indazole-3-carbaldehyde: A Key Building Block for Kinase Inhibitor Discovery

This guide provides an in-depth technical overview of 7-Fluoro-1H-indazole-3-carbaldehyde, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, robust synthetic methodologies, and its strategic application in the synthesis of bioactive molecules, particularly kinase inhibitors. This document is structured to provide not just data, but expert insights into the causality behind experimental choices and the strategic value of this compound in modern medicinal chemistry.

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities through its two adjacent nitrogen atoms. This bioisosteric relationship has made indazole derivatives a cornerstone in the development of targeted therapies.[1][2] The strategic placement of a fluorine atom at the 7-position of the indazole ring, as in this compound, offers several advantages for drug design. Fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the indazole N-H, thereby influencing pharmacokinetic properties.

The aldehyde functionality at the 3-position is a versatile chemical handle, providing a gateway to a diverse array of more complex molecules. It can be readily transformed into various functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns aimed at discovering novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[2][3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and for the characterization of its derivatives.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 900506-29-8 | |

| Molecular Formula | C₈H₅FN₂O | Calculated |

| Molecular Weight | 164.14 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from analogs |

| Storage | 2-8°C, sealed in dry, dark place |

Predicted Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to show a downfield singlet for the aldehyde proton (CHO) around δ 10.2 ppm. The indazole N-H proton will likely appear as a broad singlet at a very downfield shift, potentially >13 ppm. The aromatic region will display complex splitting patterns for the three protons on the fluorinated benzene ring, influenced by both H-H and H-F coupling.

-

¹³C NMR: The aldehyde carbon will be the most downfield signal, expected around δ 187 ppm. The carbon atom bearing the fluorine (C7) will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key absorption bands will include a strong C=O stretch for the aldehyde at approximately 1670-1685 cm⁻¹ and a broad N-H stretch in the region of 3100-3300 cm⁻¹.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated species.

Synthesis Methodologies: A Guide to Practical Preparation

The synthesis of this compound can be approached via several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and field-proven approaches are detailed below.

Method 1: Cyclization of a Hydrazone Intermediate

This classic and robust method involves the reaction of an appropriately substituted benzaldehyde with hydrazine to form the indazole ring system. The causality behind this choice lies in its reliability and the commercial availability of the key starting material.

Experimental Protocol: Synthesis via Hydrazine Cyclization

-

Reaction Setup: To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable high-boiling solvent such as ethanol or n-butanol, add hydrazine hydrate ( excess, ~4-5 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically requires several hours. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen displaces one of the fluorine atoms (the one ortho to the aldehyde group) to form the pyrazole ring. The 7-fluoro isomer is the expected product due to the directing effects of the carbonyl group.

-

Workup: Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 7-fluoro-1H-indazole.[5]

-

Formylation: The final step to introduce the aldehyde at C3 can be achieved via a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Logical Workflow for Synthesis Method 1

Caption: Synthesis of the target compound via cyclization followed by formylation.

Method 2: Nitrosation of 7-Fluoroindole

An elegant and often high-yielding alternative is the direct conversion of an indole into an indazole-3-carboxaldehyde. This reaction proceeds via nitrosation at the C3 position of the indole, followed by rearrangement.

Experimental Protocol: Synthesis via Indole Nitrosation

-

Preparation of Nitrosating Agent: In a flask cooled to 0°C, prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add a mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid in situ.

-

Reaction Setup: Prepare a solution of the starting material, 7-fluoro-1H-indole, in a suitable solvent like dimethylformamide (DMF).

-

Nitrosation and Rearrangement: Slowly add the solution of 7-fluoro-1H-indole to the nitrosating mixture at 0°C. This "reverse addition" is crucial to maintain a low concentration of the indole and minimize side reactions.[2][3] After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to drive the rearrangement to completion.

-

Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure this compound.[2]

Logical Workflow for Synthesis Method 2

Caption: Synthesis of the target compound via nitrosation of the corresponding indole.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a high-value intermediate for synthesizing potent and selective bioactive molecules. Its primary application lies in the construction of kinase inhibitors.

Gateway to Kinase Inhibitors

The indazole core is a proven pharmacophore for ATP-competitive kinase inhibitors. The N-H groups of the pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase active site. The aldehyde at C3 serves as a versatile anchor point for introducing various side chains that can target the solvent-exposed region or other pockets of the kinase, thereby driving potency and selectivity.

Example Application Workflow:

-

Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a C3-aminomethyl-indazole scaffold. The choice of amine is a key diversification point for building a chemical library.

-

Wittig/Horner-Wadsworth-Emmons Olefination: Reaction with phosphorus ylides allows for the installation of vinyl groups, extending the linker from the C3 position.

-

Condensation Reactions: The aldehyde can be condensed with active methylene compounds or other nucleophiles to form a wide variety of heterocyclic systems fused or attached to the C3 position.

This versatility makes this compound a valuable starting material for targeting a range of kinases implicated in cancer, such as ALK, ROS1, and FGFRs.[2][6]

Use in Other Bioactive Scaffolds

Beyond kinase inhibitors, the indazole scaffold is being explored for a variety of other biological targets. For instance, indazole-containing compounds have shown promise as anti-inflammatory and anti-viral agents.[7][8] The synthetic accessibility and versatility of this compound make it an attractive starting point for the exploration of these and other therapeutic areas.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its combination of a privileged indazole core, a beneficial fluorine substituent, and a versatile aldehyde handle makes it an invaluable tool for medicinal chemists. The synthetic routes outlined in this guide are robust and scalable, providing reliable access to this key intermediate. Its proven utility in the synthesis of kinase inhibitors and its potential for broader applications ensure that it will remain a relevant and highly utilized compound in the pursuit of novel therapeutics.

References

-

Wasilewska, A., Sączewski, F., Hudson, A. L., Ferdousi, M., Scheinin, M., Laurila, J. M., Rybczyńska, A., Boblewski, K., & Lehmann, A. (2014). Synthesis and biological evaluation of fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397. [Link]

-

Lai, A.-Q., Chen, Z.-H., Xiao, Z.-C., Pan, Z.-H., Chi, R.-A., Liu, C., Han, Q.-W., Chen, C.-L., Lin, M.-S., Lai, W.-Z., & Xiao, W.-C. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 10(23). [Link]

-

The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Hayashi, Y., et al. (2007). Supporting Information for [4+2] Cycloaddition of o-Silylaryl Triflates with Diazo Compounds. Angewandte Chemie International Edition, 46(43), 8236-8239. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Asad, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6537. [Link]

-

Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

-

Johnson, T. W., et al. (2016). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][4][9]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 59(14), 6587-6601. [Link]

-

Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(6), x210695. [Link]

-

Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Acta Pharmaceutica Sinica B, 11(8), 2469-2484. [Link]

-

ResearchGate. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,4,7,10,13,16-Hexaoxacyclooctadecane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Fluoro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the synthesis of various bioactive molecules. A thorough understanding of its structural features is paramount for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. It offers an in-depth interpretation of the chemical shifts and coupling constants, grounded in fundamental NMR principles and the electronic effects of the fluorine and aldehyde substituents. Furthermore, this document outlines a standard experimental protocol for the acquisition of high-quality NMR data and discusses the role of computational prediction in modern spectroscopic analysis.

Introduction: The Significance of this compound

The indazole scaffold is a prominent pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated indazoles particularly attractive in drug discovery. The 3-carbaldehyde functional group provides a versatile handle for further synthetic transformations. Consequently, a detailed spectroscopic characterization of this compound is crucial for quality control, reaction monitoring, and the rational design of novel derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of established prediction algorithms. It is important to note that while these predictions are based on large datasets of experimental values and are generally reliable, they should be confirmed by experimental data whenever possible. The predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-aldehyde | 10.1 | s | - |

| H-4 | 8.0 | d | JH4-H5 = 8.0 |

| H-5 | 7.4 | t | JH5-H4 = 8.0, JH5-H6 = 8.0 |

| H-6 | 7.2 | dd | JH6-H5 = 8.0, JH6-F7 = 10.0 |

| N-H | 14.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde | 186.0 |

| C-3 | 145.0 |

| C-3a | 125.0 |

| C-4 | 122.0 |

| C-5 | 128.0 |

| C-6 | 115.0 |

| C-7 | 150.0 (JC7-F ≈ 245 Hz) |

| C-7a | 140.0 |

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar heterocyclic compounds. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

In-depth Spectral Analysis and Interpretation

A detailed analysis of the predicted NMR data provides valuable insights into the electronic environment of each nucleus within the this compound molecule.

4.1. ¹H NMR Spectrum Analysis

-

Aldehyde Proton (H-aldehyde, δ ≈ 10.1 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in the 9-10 ppm region[1]. Its predicted singlet multiplicity indicates no coupling to adjacent protons.

-

Aromatic Protons (H-4, H-5, H-6):

-

H-4 (δ ≈ 8.0 ppm): This proton is adjacent to the electron-donating nitrogen of the pyrazole ring and is part of the fused aromatic system. Its downfield shift is influenced by the overall aromaticity and the electron-withdrawing aldehyde group at the 3-position. It is predicted as a doublet due to coupling with H-5.

-

H-5 (δ ≈ 7.4 ppm): This proton is predicted to appear as a triplet due to coupling with both H-4 and H-6.

-

H-6 (δ ≈ 7.2 ppm): This proton experiences coupling to both H-5 and the fluorine at C-7. The coupling to fluorine (JH6-F7) is a through-space or through-bond interaction that results in a doublet of doublets. The magnitude of H-F coupling constants is highly dependent on the number of intervening bonds and their spatial orientation.

-

-

Indazole N-H Proton (δ ≈ 14.5 ppm): The N-H proton of the indazole ring is typically broad and appears at a very downfield chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO-d₆. This is due to hydrogen bonding with the solvent and its acidic nature.

4.2. ¹³C NMR Spectrum Analysis

-

Aldehyde Carbonyl Carbon (C-aldehyde, δ ≈ 186.0 ppm): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears at a characteristic downfield position, typically >180 ppm.

-

Indazole Ring Carbons:

-

C-3 (δ ≈ 145.0 ppm): This carbon is attached to the electron-withdrawing aldehyde group, leading to a downfield shift.

-

C-7 (δ ≈ 150.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. A large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz is expected, which would appear as a doublet in a proton-coupled ¹³C spectrum.

-

Other Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7a): The chemical shifts of these carbons are influenced by their position within the heterocyclic aromatic system and the electronic effects of the fluorine and aldehyde substituents. The fluorine atom will also induce smaller long-range C-F couplings on adjacent carbons.

-

4.3. The Role of Computational NMR Prediction

The use of computational methods to predict NMR spectra has become an invaluable tool in chemical research.[2][3] Algorithms often employ a combination of techniques, including:

-

Database Methods (e.g., HOSE codes): These methods compare the chemical environment of an atom to a large database of experimentally determined structures and their spectra.

-

Machine Learning and Neural Networks: These approaches are trained on vast datasets to recognize complex relationships between molecular structure and NMR parameters.

-

Quantum Mechanical Calculations (e.g., DFT): These methods calculate the magnetic shielding of nuclei from first principles, offering high accuracy but at a greater computational cost.

While these predictive tools are powerful, it is crucial to recognize their limitations. The accuracy can be lower for novel scaffolds or unusual electronic environments not well-represented in the training data. Therefore, predicted data should ideally be used to guide the interpretation of experimental spectra rather than as a complete substitute.

Visualization

5.1. Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

5.2. NMR Analysis Workflow

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Fluoro-1H-indazole-3-carbaldehyde

Introduction: The Significance of 7-Fluoro-1H-indazole-3-carbaldehyde in Medicinal Chemistry

This compound is a heterocyclic aromatic aldehyde of significant interest in the field of drug discovery and development. The indazole scaffold is a well-established pharmacophore, recognized as a bioisostere of indole, and is present in a variety of compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory properties.[1] The introduction of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate in the synthesis of more complex drug candidates.[2]

Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides a detailed exploration of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and interpret the resulting spectral data, offering insights grounded in established scientific principles.

Part 1: Elucidation of Functional Groups by Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern provides a unique "fingerprint" of the molecule's functional groups.

Core Principles of IR Analysis

The vibrational frequencies of chemical bonds are determined by the masses of the bonded atoms and the strength of the bond. For this compound, we anticipate characteristic absorptions arising from the N-H, C=O, C=C, C-N, and C-F bonds, as well as aromatic C-H stretching and bending vibrations. The position, intensity, and shape of these absorption bands provide a wealth of structural information.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The following protocol outlines the acquisition of an IR spectrum using a modern Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe.

-

Record a background spectrum. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation:

-

Place a small amount (typically 1-5 mg) of crystalline this compound directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Initiate the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the spectral baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Interpretation of the IR Spectrum of this compound

The following table summarizes the expected characteristic IR absorption bands for this compound based on known data for indazole derivatives and aromatic aldehydes.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Grounding |

| 3300-3100 | Medium, Broad | N-H Stretch | The broadness is indicative of hydrogen bonding between the indazole N-H groups in the solid state.[4] |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on the benzene and pyrazole rings. |

| ~1680 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretch is typically a strong, sharp band. Its position can be influenced by conjugation with the indazole ring system. For 7-methyl-1H-indazole-3-carbaldehyde, this peak is observed at 1672 cm⁻¹.[2] |

| 1620-1450 | Medium to Strong | C=C and C=N Ring Stretching | Multiple bands are expected in this region corresponding to the vibrations of the fused aromatic ring system. |

| ~1250 | Strong | C-F Stretch | The C-F stretching vibration typically gives rise to a strong absorption band in this region. |

| 900-650 | Medium to Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene ring will influence the number and position of these bands. |

Part 2: Molecular Weight and Structural Fragmentation by Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can reveal details about its structure through the analysis of its fragmentation pattern.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z. For aromatic aldehydes, the molecular ion peak is typically strong.[5]

Experimental Protocol: Direct Infusion EI-MS

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy to 70 eV.

-

Introduce the sample into the ion source via a direct insertion probe or by direct infusion using a syringe pump.

-

Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺•). The nominal molecular weight of C₈H₅FN₂O is 164.14 g/mol .

-

Analyze the major fragment ions and propose a fragmentation pathway.

-

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 164. The fragmentation pattern will be dictated by the stability of the resulting ions. A plausible fragmentation pathway is outlined below.

Predicted Fragmentation Data for this compound

| m/z | Proposed Fragment | Description |

| 164 | [C₈H₅FN₂O]⁺• | Molecular Ion (M⁺•) |

| 163 | [C₈H₄FN₂O]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group (α-cleavage). This is a common fragmentation for aromatic aldehydes.[6][7] |

| 135 | [C₈H₄FN₂]⁺ | Loss of a formyl radical (•CHO) or sequential loss of •H and CO. The loss of CO from an acylium ion is a characteristic fragmentation.[5][7] |

| 108 | [C₇H₄F]⁺ | Loss of N₂ from the [C₈H₄FN₂]⁺ fragment. |

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation steps for this compound under EI conditions.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fhi.mpg.de [fhi.mpg.de]

- 4. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

An In-depth Technical Guide to the Solubility and Stability of 7-Fluoro-1H-indazole-3-carbaldehyde

Introduction

7-Fluoro-1H-indazole-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds being investigated for therapeutic applications, including as kinase inhibitors.[1][2] The indazole core is considered a bioisostere of indole, capable of forming significant hydrogen bond interactions within protein binding pockets.[3] The aldehyde functionality at the 3-position provides a versatile handle for further synthetic modifications, making this compound a key intermediate in the synthesis of complex pharmaceutical agents.[1][3]

Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in drug development. These parameters influence everything from reaction kinetics and purification efficiency to formulation development and bioavailability. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability behavior.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C8H5FN2O | [4] |

| Molecular Weight | 164.14 g/mol | N/A |

| Appearance | Yellowish solid | [1] |

| Melting Point | Not explicitly reported, but likely a solid at room temperature. | N/A |

| pKa | Not experimentally determined. The indazole NH is weakly acidic, while the aldehyde is non-ionizable under typical physiological conditions. | N/A |

| LogP | Not experimentally determined. The presence of the fluorine atom and the polar aldehyde and indazole groups suggest a moderate lipophilicity. | N/A |

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in its development. Poor solubility can lead to challenges in synthesis, purification, and formulation. The following sections outline the expected solubility of this compound in various solvent systems and provide a protocol for its experimental determination.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative assessment of the solubility of this compound can be made:

-

Polar Aprotic Solvents: Expected to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to the presence of polar functional groups. Synthesis procedures often utilize DMF, supporting this assumption.[3]

-

Other Organic Solvents: Likely to show good solubility in moderately polar organic solvents such as ethyl acetate (EtOAc), acetone, and chloroform. This is supported by its use as an eluent in column chromatography for purification.[1][5]

-

Alcohols: Methanol and ethanol are also expected to be suitable solvents.

-

Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexanes and petroleum ether. These are often used as anti-solvents or as part of the eluent system in chromatography.[1]

-

Aqueous Solubility: The aqueous solubility is predicted to be low due to the aromatic rings. The solubility may be slightly enhanced at higher or lower pH values, but the compound does not possess strongly ionizable groups.

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method describes a common approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, ethyl acetate, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.[6]

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

Data Presentation:

The results should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Hypothetical Value |

| PBS (pH 7.4) | 37 | Hypothetical Value |

| 0.1 N HCl | 25 | Hypothetical Value |

| 0.1 N NaOH | 25 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

| Ethyl Acetate | 25 | Hypothetical Value |

| DMSO | 25 | Hypothetical Value |

Workflow for Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

The chemical stability of this compound is a critical parameter that can impact its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, which may affect the yield and purity of the final product and could have undesirable toxicological profiles.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 7-fluoro-1H-indazole-3-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to complex degradation pathways.

-

Hydrolysis: While the core indazole ring is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.

-

Dimerization/Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under certain catalytic conditions. The formation of dimers has been noted as a side reaction in the synthesis of similar indazole-3-carboxaldehydes.[1]

Forced Degradation Studies: An Experimental Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of H2O2 (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Data Presentation:

The results should be summarized in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (m/z) |

| 0.1 N HCl | 24 h | 60 | Hypothetical Value | Hypothetical Value |

| 0.1 N NaOH | 24 h | 25 | Hypothetical Value | Hypothetical Value |

| 3% H2O2 | 24 h | 25 | Hypothetical Value | Hypothetical Value |

| Thermal (Solid) | 7 days | 80 | Hypothetical Value | Hypothetical Value |

| Photolytic (Solution) | ICH Guideline | 25 | Hypothetical Value | Hypothetical Value |

Potential Degradation Pathway Diagram:

Caption: Potential Degradation Pathways.

Handling and Storage Recommendations

Based on the inferred stability profile, the following handling and storage recommendations are provided to ensure the integrity of this compound:

-

Storage: The compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and moisture exposure. For long-term storage, refrigeration (-20°C) is advisable.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] Handle in a well-ventilated area or a fume hood.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Conclusion

References

-

ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

-

RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

American Chemical Society. (2024). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Introduction of Fluorine to the Indazole Scaffold: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tactic to modulate physicochemical and pharmacological properties, leading to enhanced drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of fluorinated indazoles. It delves into the rationale behind their development, traces the evolution of synthetic methodologies from early precedents to modern catalytic and direct fluorination techniques, and explores the profound impact of fluorination on the structure-activity relationships (SAR) of these vital compounds. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the knowledge to effectively design and synthesize novel fluorinated indazole-based therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a variety of biologically active molecules.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] The pursuit of enhanced therapeutic profiles has led medicinal chemists to explore the effects of substituting the indazole core with various functional groups. Among these, the introduction of fluorine has proven to be particularly advantageous.

Fluorine, the most electronegative element, imparts unique properties to organic molecules.[3] Its small size allows it to replace hydrogen with minimal steric perturbation, while its strong electron-withdrawing nature can significantly alter a molecule's acidity, basicity, metabolic stability, and binding affinity.[3][4] The strategic placement of fluorine on the indazole ring can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the drug's half-life.[5]

-

Modulation of pKa: Fluorine's inductive effect can lower the pKa of nearby basic nitrogen atoms, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

-

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[5]

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased binding affinity and potency.[4]

This guide will explore the historical journey of fluorinated indazoles, from their conceptualization to the sophisticated synthetic tools available today, providing a roadmap for their continued exploration in drug discovery.

A Historical Perspective: The Genesis of Fluorinated Indazoles

The synthetic history of fluorinated indazoles is intrinsically linked to the broader evolution of both indazole synthesis and organofluorine chemistry. The first synthesis of the parent indazole was reported by Emil Fischer in the late 19th century.[2] However, the introduction of fluorine onto aromatic rings remained a significant challenge for many years.

Early methods for the synthesis of fluoroaromatic compounds, such as the Balz-Schiemann reaction developed in the 1920s, provided the initial tools for creating fluorinated building blocks.[6] This reaction, involving the thermal decomposition of diazonium fluoroborates, opened the door to the preparation of a variety of fluoroarenes that could potentially be used as precursors for fluorinated indazoles.

While a definitive first synthesis of a simple fluorinated indazole is not prominently documented in early literature, the convergence of established indazole cyclization strategies with the availability of fluorinated anilines and other precursors in the mid-20th century marked the beginning of their exploration. These early syntheses likely relied on classical indazole ring-forming reactions, such as the Jacobson or Davis-Beirut reactions, applied to fluorinated starting materials.

A significant leap forward in the accessibility of fluorinated indazoles came with the development of modern electrophilic fluorinating agents. The advent of reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) in the latter half of the 20th century revolutionized the field, allowing for the direct introduction of fluorine onto pre-formed indazole scaffolds, often with high regioselectivity.[7][8][9] This "late-stage fluorination" approach has become a cornerstone of modern medicinal chemistry, enabling the rapid generation of fluorinated analogs of promising lead compounds.

The Synthetic Arsenal: From Classical Cyclizations to Modern Fluorinations

The synthesis of fluorinated indazoles can be broadly categorized into two main strategies:

-

Construction of the indazole ring from fluorinated precursors.

-

Direct fluorination of a pre-existing indazole scaffold.

Ring Construction Strategies

This approach involves utilizing commercially available or readily synthesized fluorinated starting materials in classical indazole-forming reactions. The choice of reaction depends on the desired substitution pattern and the nature of the available precursors.

Common Cyclization Reactions:

-

Jacobson Indazole Synthesis: This involves the cyclization of N-nitroso-o-toluidines. A fluorinated o-toluidine can be used as the starting material.

-

Davis-Beirut Reaction: The reaction of an o-nitrobenzylamine with a base to form a 2H-indazole. A fluorinated o-nitrobenzylamine would be the required precursor.

-

From o-Halobenzaldehydes or o-Haloketones: Condensation with hydrazine can yield 1H-indazoles. The use of a fluorinated o-halobenzaldehyde or ketone provides a direct route to the corresponding fluorinated indazole.

Diagram: General Synthetic Pathways to Fluorinated Indazoles via Ring Construction

Caption: Ring construction strategies for fluorinated indazoles.

Direct Fluorination of the Indazole Core

The direct introduction of fluorine onto a pre-formed indazole ring is a highly attractive and atom-economical strategy. This approach is particularly valuable for late-stage functionalization in drug discovery programs.

Electrophilic fluorination is the most common method for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, ease of handling, and reactivity.[7][10]

A notable recent development is the metal-free, regioselective C-3 fluorination of 2H-indazoles using NFSI in water.[11][12][13] This method is environmentally friendly and demonstrates broad substrate scope and high functional group tolerance.[11] Mechanistic studies suggest that the reaction proceeds via a radical pathway.[11]

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Structure | Key Features |

| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, crystalline solid, soluble in polar solvents. |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Stable, crystalline solid, less reactive than Selectfluor®, often requires harsher conditions or catalysis. |

Experimental Protocol: C-3 Fluorination of 2-Phenyl-2H-indazole with NFSI [12]

-